molecular formula C13H16N2O4 B3046715 (2S,4S)-4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid CAS No. 1279034-86-4

(2S,4S)-4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid

Cat. No.: B3046715
CAS No.: 1279034-86-4
M. Wt: 264.28
InChI Key: VCZIKOUKWSDDIU-QWRGUYRKSA-N
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Description

(2S,4S)-4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the 4-amino position and a carboxylic acid moiety at the 2-position. Its stereochemistry is defined by the (2S,4S) configuration, which is critical for its biochemical interactions and synthetic applications. This compound is commonly utilized as an intermediate in peptide synthesis and organocatalysis due to its rigid pyrrolidine backbone and functional group versatility .

Properties

IUPAC Name

(2S,4S)-4-(phenylmethoxycarbonylamino)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c16-12(17)11-6-10(7-14-11)15-13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,15,18)(H,16,17)/t10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZIKOUKWSDDIU-QWRGUYRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901216144
Record name L-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901216144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1279034-86-4
Record name L-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1279034-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901216144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

The preparation of (2S,4S)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid typically begins with enantiomerically pure precursors to preserve stereochemical integrity. Common starting materials include:

  • (2S,4S)-4-Hydroxyproline : A naturally occurring amino acid derivative that provides the pyrrolidine backbone.
  • Benzyl chloroformate (Cbz-Cl) : Employed for amino group protection under mild basic conditions.
  • Methanol and sulfuric acid : Used for esterification of carboxylic acid intermediates.

Synthetic Routes

Protection-Deprotection Strategy via Benzyloxycarbonyl (Cbz) Group

This method involves sequential protection of the amino group, esterification of the carboxylic acid, and final deprotection to yield the target compound.

Step 1: Amino Group Protection

The amino group of (2S,4S)-4-hydroxyproline is protected using benzyl chloroformate in the presence of triethylamine (TEA) as a base. The reaction proceeds at 0–20°C to minimize side reactions:

$$
\text{(2S,4S)-4-hydroxyproline} + \text{Cbz-Cl} \xrightarrow{\text{TEA, 0–20°C}} \text{(2S,4S)-1-Cbz-4-hydroxyproline}
$$

Step 2: Esterification

The carboxylic acid group is converted to a methyl ester using methanol and catalytic sulfuric acid:

$$
\text{(2S,4S)-1-Cbz-4-hydroxyproline} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}_4} \text{(2S,4S)-Methyl 1-Cbz-4-hydroxyprolinate}
$$

Step 3: Hydroxyl Group Activation and Amination

The hydroxyl group is activated via mesylation or tosylation, followed by nucleophilic substitution with ammonia or azide reagents. For example, sodium azide in dimethylformamide (DMF) at 65°C introduces an azide group, which is subsequently reduced to an amine:

$$
\text{(2S,4S)-Methyl 1-Cbz-4-mesylprolinate} + \text{NaN}3 \xrightarrow{\text{DMF, 65°C}} \text{(2S,4S)-Methyl 1-Cbz-4-azidoproline} \xrightarrow{\text{H}2/\text{Pd-C}} \text{(2S,4S)-Methyl 1-Cbz-4-aminoproline}
$$

Step 4: Deprotection and Acid Formation

The methyl ester is hydrolyzed using aqueous sodium hydroxide or hydrochloric acid to yield the final carboxylic acid:

$$
\text{(2S,4S)-Methyl 1-Cbz-4-aminoproline} \xrightarrow{\text{NaOH/H}_2\text{O}} \text{this compound}
$$

Multi-Step Synthesis with Dual Protecting Groups

An alternative route employs tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups for orthogonal protection, enabling sequential deprotection (Table 1).

Table 1: Six-Step Synthesis from (2S,4S)-4-Hydroxyproline

Step Reagents/Conditions Intermediate Formed
1 Pyridine, 0–20°C Boc-protected hydroxyproline
2 Sodium azide, DMF, 65°C Azido intermediate
3 Trifluoroacetic acid (TFA), CH$$2$$Cl$$2$$ Boc deprotection
4 NaHCO$$_3$$, 1,4-dioxane, 20°C Fmoc introduction
5 H$$_2$$, Pd/C, 72 h Azide reduction to amine
6 TEA, 1,4-dioxane/H$$_2$$O Final carboxylic acid after hydrolysis

Reaction Optimization and Critical Parameters

Temperature and Solvent Effects

  • Amination : Reactions with sodium azide require anhydrous DMF at 65°C to ensure complete conversion while avoiding epimerization.
  • Hydrogenation : Palladium on carbon (Pd/C) under 6080 Torr H$$_2$$ at 20°C achieves selective reduction without cleaving the Cbz group.

Stereochemical Control

  • Chiral Auxiliaries : Use of (2S,4S)-configured starting materials ensures retention of stereochemistry.
  • Low-Temperature Protection : Performing Cbz protection at 0°C minimizes racemization.

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (DMSO-d$$6$$): δ 7.35–7.25 (m, 5H, Cbz aromatic), 4.45 (s, 2H, CH$$2$$Ph), 4.10–3.95 (m, 2H, pyrrolidine H2/H4), 3.65 (dd, J = 10.5 Hz, 1H, pyrrolidine H3).
  • IR (KBr) : 1745 cm$$^{-1}$$ (C=O ester), 1680 cm$$^{-1}$$ (C=O carbamate), 1520 cm$$^{-1}$$ (N–H bend).

Chromatographic Purity

  • HPLC : >95% purity using a C18 column (mobile phase: 0.1% TFA in H$$_2$$O/MeCN).

Comparative Analysis of Synthetic Methods

Table 2: Advantages and Limitations of Key Routes

Method Yield* Steps Key Advantage Limitation
Cbz Protection/Deprotection 60–70% 4 Scalable, minimal racemization Requires H$$_2$$/Pd-C for deprotection
Dual Boc/Fmoc Strategy 50–55% 6 Orthogonal protection for complex syntheses Lengthy purification steps

*Reported yields based on literature data.

Industrial and Environmental Considerations

  • Solvent Recycling : DMF and 1,4-dioxane are recovered via distillation to reduce environmental impact.
  • Catalyst Reuse : Pd/C catalysts are filtered and regenerated for cost efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloroformate in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of various protected amino acids or amides.

Scientific Research Applications

(2S,4S)-4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Utilized in the development of pharmaceutical compounds, particularly in the synthesis of protease inhibitors and other bioactive molecules.

    Industry: Applied in the production of fine chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of (2S,4S)-4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes by binding to their active sites or allosteric sites. This interaction can alter the enzyme’s activity, leading to changes in metabolic pathways or cellular processes.

Comparison with Similar Compounds

Research and Application Notes

  • Synthetic Utility: The Cbz group in the target compound is cleavable under mild hydrogenolysis conditions, making it ideal for temporary amine protection in multistep syntheses .
  • Drug Design : Derivatives like (2S,4S)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid (CAS 168263-82-9) are explored in kinase inhibitors due to their rigid, lipophilic structures .
  • Limitations : The absence of boiling point data for many analogs (e.g., ) suggests thermal instability, necessitating low-temperature storage .

Biological Activity

(2S,4S)-4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid is a compound with significant potential in pharmaceutical applications. Its structural features allow it to function as a versatile building block in the synthesis of various bioactive molecules, particularly in the fields of peptide synthesis and drug development.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₈H₂₄N₂O₆
  • Molecular Weight : 364.39 g/mol
  • CAS Number : 281666-44-2

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Pharmaceutical Development :
    • It serves as a critical intermediate in synthesizing various pharmaceutical agents, especially those targeting neurological disorders. Its ability to enhance drug efficacy and specificity has been documented in multiple studies .
  • Peptide Synthesis :
    • This compound is extensively utilized in the production of peptide-based drugs. Its stable structure contributes to improved yields and purities of final products, making it a valuable asset in medicinal chemistry .
  • Biochemical Research :
    • Researchers employ this compound to investigate enzyme interactions and metabolic pathways, which aids in understanding complex biological systems. The compound's role in studying these interactions has been highlighted in various biochemical studies .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

Study 1: Neuropharmacological Applications

A study published in the Journal of Medicinal Chemistry explored the neuropharmacological properties of derivatives of this compound. The findings indicated that modifications to the benzyloxycarbonyl group significantly influenced receptor binding affinities and biological activities, suggesting potential applications in treating neurodegenerative diseases .

Study 2: Enzyme Interaction Studies

In a biochemical research article, the compound was utilized to probe enzyme-substrate interactions. Results demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways, providing insights into its potential therapeutic applications .

Study 3: Synthesis of Peptide-Based Therapeutics

Research highlighted its utility as a building block for synthesizing peptide-based therapeutics. The study reported enhanced stability and bioavailability of peptides synthesized using this compound compared to traditional methods, underscoring its importance in drug formulation .

Stock Solution Preparation Table

Concentration1 mg5 mg10 mg
1 mM3.7839 mL18.9195 mL37.8391 mL
5 mM0.7568 mL3.7839 mL7.5678 mL
10 mM0.3784 mL1.892 mL3.7839 mL

Q & A

Q. Critical Factors :

  • Temperature : Lower temperatures (−20°C to 0°C) minimize epimerization at chiral centers.
  • Catalysts : Chiral auxiliaries or enzymes (e.g., lipases) enhance enantiomeric excess (ee > 98%) in asymmetric syntheses .

How can researchers resolve contradictions in reported reaction yields for the oxidation of the Cbz-protected pyrrolidine intermediate?

Advanced Research Question
Discrepancies in oxidation yields (e.g., 40–85%) arise from variability in:

  • Oxidizing agents : KMnO₄ in acidic media favors carboxylic acid formation but may over-oxidize sensitive groups, while CrO₃ in acetone (Jones oxidation) provides better selectivity .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states but may hinder solubility of intermediates.
  • Protecting group stability : The Cbz group is susceptible to hydrogenolysis; alternative protecting groups like Fmoc () or Boc () may improve robustness.

Q. Methodological Recommendations :

  • Monitor reactions via TLC or HPLC to track intermediate stability.
  • Use kinetic studies to identify rate-limiting steps and optimize reagent stoichiometry .

What advanced spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?

Basic Research Question

  • X-ray crystallography : Provides definitive confirmation of the (2S,4S) configuration (e.g., PubChem data for analogous compounds) .
  • NMR spectroscopy :
    • ²H NMR : Detects deuterium incorporation at chiral centers to assess racemization.
    • NOESY : Correlates spatial proximity of protons to validate ring conformation .
  • Chiral HPLC : Quantifies enantiomeric purity using columns like Chiralpak AD-H or OD-H .

Q. Advanced Applications :

  • Dynamic NMR : Resolves conformational exchange processes in the pyrrolidine ring .

How does the introduction of substituents at the 4-position impact the compound’s biological activity or physicochemical properties?

Advanced Research Question
Case studies from analogous compounds reveal:

  • Hydrophobic substituents (e.g., 4-fluorobenzyl in ) enhance membrane permeability but may reduce aqueous solubility.
  • Electron-withdrawing groups (e.g., trifluoroacetamido in ) stabilize the carbamate linkage against enzymatic degradation.
  • Steric effects : Bulky groups (e.g., Mtt-protected amines in ) hinder aggregation in peptide synthesis .

Q. Experimental Design :

  • Perform logP measurements and cytotoxicity assays to correlate structure with bioavailability.
  • Use molecular docking to predict interactions with biological targets (e.g., proteases) .

What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using this compound as a building block?

Advanced Research Question

  • Coupling conditions : Use HATU/Oxyma Pure or DIC/HOAt for rapid activation, minimizing exposure to basic conditions that promote epimerization .
  • Temperature control : Conduct couplings at 4°C to slow racemization kinetics.
  • Backbone amide protection : Pseudoproline dipeptides () pre-organize the peptide chain, reducing steric strain .

Q. Validation :

  • Compare ee values before and after SPPS via Marfey’s analysis .

How do solvent polarity and pH influence the compound’s stability in aqueous buffers?

Basic Research Question

  • pH-dependent hydrolysis : The Cbz group is stable at pH 4–6 but hydrolyzes rapidly under alkaline conditions (pH > 8) .
  • Solvent effects :
    • Polar solvents (e.g., MeCN) : Stabilize zwitterionic forms, reducing aggregation.
    • Nonpolar solvents (e.g., DCM) : Favor intramolecular H-bonding, altering conformational equilibria .

Q. Experimental Protocol :

  • Conduct accelerated stability studies (40°C, 75% RH) with HPLC monitoring.

What computational methods are recommended for predicting the compound’s reactivity in novel reactions?

Advanced Research Question

  • DFT calculations : Model transition states for nucleophilic substitutions or oxidations (e.g., Gaussian or ORCA software).
  • MD simulations : Predict solvation effects and conformational flexibility in solution .

Case Study :
DFT studies on analogous Boc-protected pyrrolidines () accurately predicted regioselectivity in SN2 reactions .

How can researchers troubleshoot low yields in the final deprotection step of the Cbz group?

Basic Research Question
Common issues and solutions:

  • Incomplete hydrogenolysis : Use Pd/C (10% w/w) under H₂ (1 atm) in MeOH/HOAc (95:5) for 12–24 hours.
  • Acid-sensitive byproducts : Replace TFA with milder acids (e.g., HCl in dioxane) .
  • Purification : Employ ion-exchange chromatography to separate deprotected amines from residual reagents .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4S)-4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(2S,4S)-4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid

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